molecular formula C14H21NO B8162311 5-tert-Butyl-2-cyclopropylmethoxy-phenylamine

5-tert-Butyl-2-cyclopropylmethoxy-phenylamine

Cat. No.: B8162311
M. Wt: 219.32 g/mol
InChI Key: PRVFRNJICMHEIV-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-cyclopropylmethoxy-phenylamine is an aromatic amine derivative characterized by a phenyl ring substituted with a tert-butyl group at the 5-position and a cyclopropylmethoxy group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties.

Properties

IUPAC Name

5-tert-butyl-2-(cyclopropylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2,3)11-6-7-13(12(15)8-11)16-9-10-4-5-10/h6-8,10H,4-5,9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVFRNJICMHEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-tert-Butyl-2-cyclopropylmethoxy-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of a phenol derivative with a cyclopropylmethyl halide, followed by the introduction of the tert-butyl group through Friedel-Crafts alkylation. The final step involves the amination of the resulting intermediate to form the desired phenylamine compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-tert-Butyl-2-cyclopropylmethoxy-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamine moiety, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.

Scientific Research Applications

5-tert-Butyl-2-cyclopropylmethoxy-phenylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-cyclopropylmethoxy-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-tert-Butyl-2-cyclopropylmethoxy-phenylamine with two analogs:

Property 5-tert-Butyl-2-cyclopropylmethoxy-phenylamine 5-tert-Butyl-2-methoxyaniline 5-tert-Butyl-2-(2-fluorophenyl)-2H-pyrazol-3-ylamine
Molecular Formula C₁₄H₂₁NO C₁₁H₁₇NO C₁₃H₁₆FN₃
Molecular Weight (g/mol) 219.33 179.26 233.28
Substituent at 2-position Cyclopropylmethoxy Methoxy 2-Fluorophenyl-pyrazole
Key Features High steric bulk, rigid conformation Moderate lipophilicity Fluorine-enhanced binding affinity, heterocyclic core

Key Observations :

  • The pyrazole derivative replaces the oxygen-containing substituent with a nitrogen-rich heterocycle, altering electronic properties and hydrogen-bonding capacity.

Biological Activity

5-tert-Butyl-2-cyclopropylmethoxy-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a phenylamine core with a tert-butyl group and a cyclopropylmethoxy substituent, which may influence its interaction with biological targets. Understanding the structural characteristics is crucial for elucidating its mechanism of action.

PropertyValue
Molecular FormulaC13H17NO
Molecular Weight205.28 g/mol
IUPAC Name5-tert-butyl-2-cyclopropylmethoxy-phenylamine

Biological Activity Overview

The biological activity of 5-tert-butyl-2-cyclopropylmethoxy-phenylamine has been investigated in various studies, revealing its potential as an anti-inflammatory and neuroprotective agent.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives with phenolic amine groups have shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Neuroprotective Effects

Studies suggest that the compound may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress. This is particularly relevant in the context of neurodegenerative diseases.

The precise mechanism by which 5-tert-butyl-2-cyclopropylmethoxy-phenylamine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory pathways and neuronal signaling.

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, the compound was tested against various cell lines to assess its cytotoxicity and anti-inflammatory effects. Results indicated a dose-dependent reduction in inflammatory markers.
  • Animal Models : In vivo studies using rodent models demonstrated that administration of the compound significantly reduced edema and other inflammatory responses compared to control groups.
  • Comparative Studies : When compared to standard anti-inflammatory drugs, such as NSAIDs, 5-tert-butyl-2-cyclopropylmethoxy-phenylamine exhibited comparable efficacy but with potentially fewer side effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of phenolic amines:

  • Substituent Effects : The presence of bulky groups like tert-butyl may enhance lipophilicity, facilitating better membrane penetration.
  • Cyclopropyl Group : This moiety may stabilize conformations favorable for receptor binding.

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